5-cyclopentyl-1,3-thiazole
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Overview
Description
5-Cyclopentyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms The thiazole ring is known for its aromaticity, which is characterized by the delocalization of π-electrons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1,3-thiazole can be achieved through several methods:
Cyclization of N,N-diformylaminomethyl aryl ketones: This method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles.
Copper-catalyzed condensation: A [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions produces thiazoles in good yields.
Base-induced cyclization: Active methylene isocyanides such as tosylmethyl isocyanide, ethyl isocyanoacetate, and arylmethyl isocyanides can be cyclized with methyl arene- and hetarenecarbodithioates to efficiently synthesize 4,5-disubstituted thiazoles.
Industrial Production Methods
Industrial production of this compound typically involves scalable and environmentally friendly methods. Green chemistry approaches, such as the use of green solvents, catalysts, and microwave irradiation, are increasingly being adopted to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Cyclopentyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: The parent compound with a simpler structure.
5-Phenyl-1,3-thiazole: Contains a phenyl group instead of a cyclopentyl group.
2-Aminothiazole: Features an amino group at the C-2 position.
Uniqueness
5-Cyclopentyl-1,3-thiazole is unique due to its cyclopentyl substituent, which imparts distinct steric and electronic properties.
Properties
CAS No. |
1936693-05-8 |
---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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